5-Benzyl 2-tert-butyl 8-(hydroxymethyl)-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate
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Overview
Description
5-Benzyl 2-tert-butyl 8-(hydroxymethyl)-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate is a complex organic compound characterized by its spirocyclic structure. This compound features a unique arrangement of benzyl, tert-butyl, and hydroxymethyl groups attached to a diazaspiro nonane core. The presence of multiple functional groups makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl 2-tert-butyl 8-(hydroxymethyl)-2,5-diazaspiro[35]nonane-2,5-dicarboxylate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl 2-tert-butyl 8-(hydroxymethyl)-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The benzyl and tert-butyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield benzyl carboxylic acid, while reduction of the carbonyl groups can produce corresponding alcohols.
Scientific Research Applications
5-Benzyl 2-tert-butyl 8-(hydroxymethyl)-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be utilized in the synthesis of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 5-Benzyl 2-tert-butyl 8-(hydroxymethyl)-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate involves its interaction with molecular targets through its functional groups. The benzyl and tert-butyl groups may facilitate binding to hydrophobic pockets of proteins, while the hydroxymethyl group can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Benzyl 2-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate: Similar spirocyclic structure but with different positioning of functional groups.
tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate: Contains an oxa group instead of a hydroxymethyl group.
Uniqueness
5-Benzyl 2-tert-butyl 8-(hydroxymethyl)-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both benzyl and tert-butyl groups, along with the hydroxymethyl group, allows for diverse interactions and applications in various fields.
Properties
IUPAC Name |
5-O-benzyl 2-O-tert-butyl 8-(hydroxymethyl)-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O5/c1-20(2,3)28-18(25)22-14-21(15-22)11-17(12-24)9-10-23(21)19(26)27-13-16-7-5-4-6-8-16/h4-8,17,24H,9-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXKZFGSFOGCPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CCN2C(=O)OCC3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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